

# Chemical structure and stereochemistry of 11-Epi-Chaetomugilin I

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 11-Epi-Chaetomugilin I

Cat. No.: B12415444

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An In-depth Technical Guide to **11-Epi-Chaetomugilin I**: Chemical Structure and Stereochemistry

## For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological activity of **11-Epi-Chaetomugilin I**, a potent cytotoxic metabolite isolated from the marine fish-derived fungus *Chaetomium globosum*.

## Chemical Structure and Properties

**11-Epi-Chaetomugilin I** is a member of the azaphilone class of fungal polyketides, characterized by a highly oxygenated pyrano-quinone bicyclic core. Its molecular formula is  $C_{22}H_{27}ClO_5$ , with a molecular weight of 406.90 g/mol. The "11-epi" designation indicates a difference in the stereochemical configuration at the C-11 position compared to its parent compound, Chaetomugilin I. The absolute stereostructure of **11-Epi-Chaetomugilin I** has been elucidated through spectroscopic analyses, including 1D and 2D NMR techniques, and chemical transformations<sup>[1]</sup>.

Table 1: Physicochemical Properties of **11-Epi-Chaetomugilin I**

Property	Value	Source
Molecular Formula	C <sub>22</sub> H <sub>27</sub> ClO <sub>5</sub>	[2]
Molecular Weight	406.90 g/mol	[2]
CAS Number	1319729-88-8	-
Class	Azaphilone	[1]
Origin	Chaetomium globosum (marine fish-derived)	[1]

## Spectroscopic Data

The detailed elucidation of the structure of **11-Epi-Chaetomugilin I** was accomplished using a suite of spectroscopic methods. While the specific chemical shifts and coupling constants are detailed in the primary literature, a summary of the techniques used is provided below.

Table 2: Spectroscopic Analysis of **11-Epi-Chaetomugilin I**

Technique	Purpose	Reference
1D NMR ( <sup>1</sup> H & <sup>13</sup> C)	Determination of the planar structure and carbon framework.	[1]
2D NMR (COSY, HMQC, HMBC)	Elucidation of proton-proton and proton-carbon correlations to confirm connectivity.	[1]
Mass Spectrometry (HRESIMS)	Determination of the molecular formula.	-

Note: Detailed <sup>1</sup>H and <sup>13</sup>C NMR data can be found in the publication by Yamada T, et al. Bioorg Med Chem. 2011;19(13):4106-13.[1]

## Experimental Protocols

### Fungal Cultivation and Extraction

A generalized protocol for the isolation of azaphilones from *Chaetomium globosum* is as follows:

Caption: Generalized workflow for the isolation and purification of **11-Epi-Chaetomugilin I**.

## Structural Elucidation

The stereochemistry of **11-Epi-Chaetomugilin I** was determined through a combination of spectroscopic analyses and chemical transformations, as detailed in Yamada et al. (2011)[1]. This involves detailed analysis of NOESY correlations in 2D NMR to determine the relative stereochemistry, and often chemical derivatization or comparison with known compounds to establish the absolute configuration.

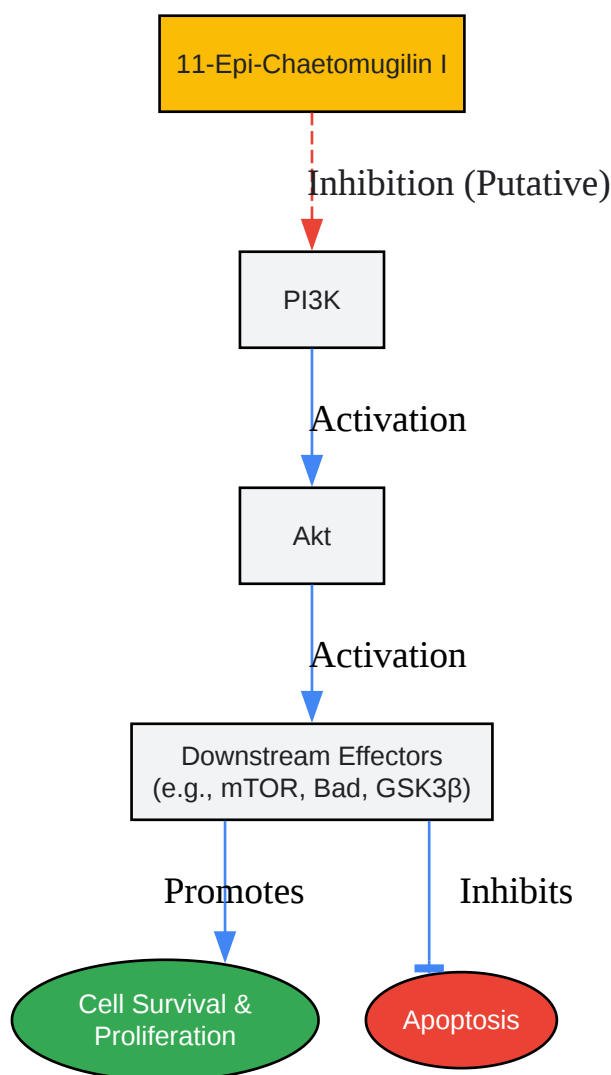
## Biological Activity and Putative Signaling Pathway

**11-Epi-Chaetomugilin I** has demonstrated significant cytotoxic activity against a panel of cancer cell lines.

Table 3: Cytotoxic Activity of **11-Epi-Chaetomugilin I**

Cell Line	Description	IC <sub>50</sub> (μM)	Source
P388	Murine leukemia	0.7 - 1.8	-
HL-60	Human promyelocytic leukemia	0.7 - 1.8	-
L1210	Murine leukemia	0.7 - 1.8	-
KB	Human epidermoid carcinoma	0.7 - 1.8	-

While the precise signaling pathway modulated by **11-Epi-Chaetomugilin I** has not been explicitly reported, studies on the closely related compound, Chaetomugilin O, suggest a potential mechanism of action through the PI3K-Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and apoptosis.



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Caption: Putative signaling pathway modulated by **11-Epi-Chaetomugilin I**, based on data from related compounds.

## Conclusion

**11-Epi-Chaetomugilin I** is a potent cytotoxic azaphilone with a well-defined chemical structure and stereochemistry. Its significant activity against various cancer cell lines makes it a promising candidate for further investigation in drug development. Future research should focus on elucidating its precise mechanism of action and evaluating its efficacy and safety in preclinical models.

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## References

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- To cite this document: BenchChem. [Chemical structure and stereochemistry of 11-Epi-Chaetomugilin I]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12415444#chemical-structure-and-stereochemistry-of-11-epi-chaetomugilin-i]

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